1,5-Dicyclopentylpentane
CAS No.: 15181-21-2
Cat. No.: VC19716477
Molecular Formula: C15H28
Molecular Weight: 208.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15181-21-2 |
|---|---|
| Molecular Formula | C15H28 |
| Molecular Weight | 208.38 g/mol |
| IUPAC Name | 5-cyclopentylpentylcyclopentane |
| Standard InChI | InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2 |
| Standard InChI Key | QBSREYYHAPRBNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CCCCCC2CCCC2 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
1,5-Dicyclopentylpentane-2,4-dione is systematically named according to IUPAC conventions as 1,5-dicyclopentylpentane-2,4-dione, reflecting the positions of its ketone groups and cyclopentyl substituents. Its molecular formula, C₁₅H₂₄O₂, corresponds to a molecular weight of 236.35 g/mol. The compound’s structure features two cyclopentyl groups attached to the first and fifth carbons of a pentane chain, with ketone functionalities at the second and fourth positions (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1,5-dicyclopentylpentane-2,4-dione |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| Canonical SMILES | C1CCC(C1)CC(=O)CC(=O)CC2CCCC2 |
| InChI Key | YFOZZGYUYVOSBK-UHFFFAOYSA-N |
| PubChem CID | 18952605 |
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for 1,5-dicyclopentylpentane-2,4-dione remains unpublished, computational models predict characteristic signals. The β-diketone moiety typically exhibits strong infrared absorption bands near 1700–1750 cm⁻¹ for carbonyl stretching, while cyclopentyl protons are expected to resonate in the 1.5–2.5 ppm range in ¹H NMR spectra. Density functional theory (DFT) simulations could further elucidate its electronic structure and tautomeric equilibria, though such studies are absent in current literature.
Synthesis and Reactivity
Reactivity Profile
As a β-diketone, this compound is expected to exhibit classic reactivity patterns:
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Chelation: The enolizable protons and adjacent carbonyl groups enable coordination to metal ions, forming stable chelates.
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Condensation Reactions: Reactivity with amines or hydrazines could yield Schiff bases or pyrazole derivatives, respectively.
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Keto-Enol Tautomerism: The equilibrium between diketo and enol forms may influence its solubility and stability in protic solvents.
Physicochemical Properties
Crystallographic Considerations
Research Gaps and Future Directions
Current knowledge gaps include:
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Synthetic Methodology: Developing efficient, scalable routes to 1,5-dicyclopentylpentane-2,4-dione.
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Spectroscopic Validation: Experimental confirmation of computational predictions.
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Biological Activity: Screening for antimicrobial or anticancer properties, common in β-diketone derivatives.
Proposed studies should prioritize collaboration between synthetic chemists and materials scientists to unlock this compound’s full potential.
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